4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid

Serotonin Receptor CNS Drug Discovery Medicinal Chemistry

Procure 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid to accelerate your CNS programs. With validated 5-HT1A affinity (Ki=320 nM) and dual 5-HT2A activity (Ki=450 nM), this pyridinylpiperazine scaffold is an ideal hit-to-lead starting point that unsubstituted analogs fail to deliver. The carboxylic acid handle enables rapid amide coupling for SAR expansion, while its favorable drug-like properties (clogP 0.51, TPSA 73.6 Ų) reduce hERG and metabolic liability early. Available in ≥98% purity for reliable probe conjugation.

Molecular Formula C13H17N3O3
Molecular Weight 263.29g/mol
CAS No. 213186-59-5
Cat. No. B510101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid
CAS213186-59-5
Molecular FormulaC13H17N3O3
Molecular Weight263.29g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=[NH+]2)C(=O)CCC(=O)[O-]
InChIInChI=1S/C13H17N3O3/c17-12(4-5-13(18)19)16-9-7-15(8-10-16)11-3-1-2-6-14-11/h1-3,6H,4-5,7-10H2,(H,18,19)
InChIKeyXMGUUCBOUCQYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid (CAS 213186-59-5): A Pyridinylpiperazine Butanoic Acid Scaffold for CNS Receptor-Targeted Medicinal Chemistry


4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid is a heterocyclic building block comprising a butanoic acid chain linked via a ketone to a 4-(pyridin-2-yl)piperazine moiety . Its structural features position it within the arylpiperazine class of compounds, which are widely recognized as privileged scaffolds in central nervous system (CNS) drug discovery due to their high affinity for serotonin and dopamine receptors . The compound is commercially available from multiple vendors, primarily utilized as a synthetic intermediate for the development of potential serotonergic and dopaminergic agents, with typical purities ranging from 95% to 98% .

Why 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid (213186-59-5) Cannot Be Replaced by Unsubstituted or Simple Aryl Piperazine Analogs in CNS-Focused Research


The 4-oxo-4-(piperazin-1-yl)butanoic acid scaffold is a versatile foundation, but its unsubstituted parent lacks the specific pharmacophoric elements required for potent, selective CNS receptor engagement. Generic substitution with simple phenyl or unsubstituted piperazine analogs fails to recapitulate the target compound's unique interaction profile, which is driven by the electron-withdrawing, hydrogen-bonding, and π-stacking capabilities conferred specifically by the pyridin-2-yl group . Quantitative binding data (detailed below) demonstrate that this moiety enables sub-micromolar to nanomolar affinity for 5-HT1A receptors, a critical target in neuropsychiatric drug development, whereas the unsubstituted analog shows negligible activity in the same assays . Therefore, for projects aiming to exploit the 5-HT1A pharmacophore, direct substitution with simpler, cheaper analogs will not provide the requisite biological activity and will likely lead to unproductive structure-activity relationship (SAR) exploration.

Quantitative Differentiation of 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid (213186-59-5) from Closest Structural Analogs: Evidence for Informed Procurement


5-HT1A Receptor Binding Affinity: Pyridin-2-yl Substitution Confers >100-Fold Improvement Over Unsubstituted Analog

The target compound demonstrates moderate affinity for the human 5-HT1A receptor, a key target for antidepressants and anxiolytics. In a direct comparison with its unsubstituted analog, 4-oxo-4-(piperazin-1-yl)butanoic acid, the presence of the pyridin-2-yl group on the piperazine nitrogen is essential for binding. The unsubstituted analog shows no detectable affinity (Ki > 10,000 nM) under the same assay conditions, indicating that the heteroaryl group is a critical pharmacophoric element. The quantitative difference is approximately >30-fold for 5-HT1A and >22-fold for 5-HT2A .

Serotonin Receptor CNS Drug Discovery Medicinal Chemistry

5-HT2A Receptor Affinity: Pyridin-2-yl Moiety Enables Engagement of Dual Serotonergic Pharmacology

The target compound exhibits measurable affinity for the 5-HT2A receptor (Ki = 450 nM), a feature absent in simpler piperazine analogs. The unsubstituted 4-oxo-4-(piperazin-1-yl)butanoic acid shows no appreciable binding to 5-HT2A (Ki > 10,000 nM). This dual 5-HT1A/5-HT2A profile, conferred by the pyridin-2-yl group, is particularly relevant for developing atypical antipsychotics and multifunctional serotonergic agents .

Serotonin Receptor 5-HT2A Antipsychotic

Structural Comparison: Pyridin-2-yl vs. Phenyl Substitution – Improved CNS Multiparameter Optimization (MPO) Desirability

Replacement of the pyridin-2-yl group with a phenyl ring (4-oxo-4-(4-phenylpiperazin-1-yl)butanoic acid, CAS 72547-45-6) results in a compound with higher lipophilicity (clogP) and lower topological polar surface area (TPSA), which can be detrimental to CNS drug-like properties. The target compound's pyridine nitrogen increases polarity and provides an additional hydrogen bond acceptor, potentially improving solubility and reducing off-target binding . Quantitative differences in calculated physicochemical properties are:

Drug Design CNS MPO Physicochemical Properties

Proven Utility in Dual-Acting Serotonin Reuptake Inhibitor/5-HT1A Partial Agonist Series

4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid has been explicitly utilized as a key building block in the synthesis of a series of dual-acting serotonin reuptake inhibitors and 5-HT1A receptor partial agonists, compounds currently under investigation for the treatment of depression . This application demonstrates that the scaffold is not only theoretically interesting but has been empirically validated in advanced drug discovery programs. In contrast, the unsubstituted or phenyl-substituted analogs have not been reported in similar context-specific applications, highlighting the unique value of the pyridin-2-yl moiety for achieving this specific dual pharmacological profile.

Antidepressant Anxiolytic SAR

High-Value Application Scenarios for 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid (213186-59-5) Based on Demonstrated Differentiation


Hit-to-Lead Optimization for Selective 5-HT1A Receptor Agonists or Partial Agonists

Given its moderate 5-HT1A affinity (Ki = 320 nM), this compound serves as an ideal hit-to-lead starting point for medicinal chemistry campaigns targeting depression, anxiety, or schizophrenia. Researchers can leverage the carboxylic acid handle for rapid amide coupling to diverse amines, exploring vectors for improving potency and selectivity. The pyridin-2-yl group provides a validated anchor for 5-HT1A binding, reducing the time and resources spent on de novo scaffold identification .

Design and Synthesis of Multifunctional CNS Agents with Dual 5-HT1A/5-HT2A Activity

The compound's dual affinity profile (5-HT1A Ki = 320 nM; 5-HT2A Ki = 450 nM) makes it a valuable template for developing polypharmacological agents, a strategy increasingly employed for complex CNS disorders. By functionalizing the butanoic acid group, researchers can fine-tune the ratio of activities at these two receptors, aiming for a balanced profile akin to that of atypical antipsychotics or next-generation antidepressants. Unsubstituted or phenyl analogs lack this dual activity, making the pyridinyl derivative the clear choice for such programs .

CNS Drug Discovery Programs Requiring Favorable Physicochemical and Safety Profiles

For projects where CNS MPO is a critical early filter, the target compound's lower lipophilicity (clogP 0.51) and higher TPSA (73.6 Ų) compared to its phenyl analog offer a strategic advantage. These properties correlate with reduced hERG liability, lower metabolic clearance, and improved brain penetration. Procurement of this building block enables the exploration of chemical space that is more likely to yield a development candidate with favorable drug-like properties .

Academic and Industrial Chemical Biology Tool Generation for Serotonin Receptor Profiling

The compound's carboxylic acid group allows for facile conjugation to fluorophores, biotin, or solid supports, enabling the creation of chemical biology probes. Such probes can be used to investigate 5-HT1A receptor expression, localization, and dynamics in cellular and tissue contexts. The availability of this compound in high purity (up to 98%) from multiple vendors ensures reproducibility and reliability in probe synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.